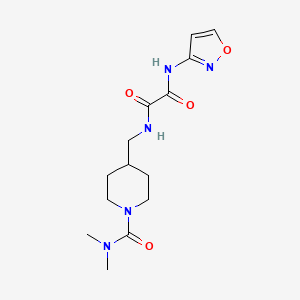

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is used in scientific research. TSPO is a mitochondrial protein that is expressed in various tissues, including the brain, and is involved in several physiological and pathological processes. DPA-714 has been extensively studied for its potential as a diagnostic and therapeutic tool in various diseases, including neuroinflammation, neurodegeneration, and cancer.

Scientific Research Applications

Antibacterial Activity

The synthesis of N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives involves a straightforward route using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and halogen derivatives. These compounds have been evaluated for their antibacterial effects. Notably, one of the derivatives demonstrated antibacterial activity against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .

Isoxazole Derivatives

The isoxazole ring plays a crucial role in pharmaceutical and biological applications. Isoxazole derivatives have been studied for their:

Notably, 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an intermediate in the synthesis of paliperidone, a key active metabolite of the antipsychotic drug risperidone .

Medicinal Importance

Substituted 1,2-benzoxazoles are particularly significant in the pharmaceutical and medicinal fields. Additionally, N-benzylpiperidine benzisoxazole derivatives act as selective inhibitors of the enzyme acetylcholinesterase (AChE), used for Alzheimer’s disease treatment .

Structural Modifications

To enhance antimicrobial activity, researchers often modify existing drug molecules by substituting different functional groups. Altering the basic pharmacologically active structure through amide, imide, and alkyl group substitutions can lead to improved drug efficacy .

Pharmacological Significance

The isoxazole scaffold appears in several pharmacologically active drugs, including zonisamide, ibotenic acid, valdecoxib, and paliperidone. These compounds serve as valuable tools for treating various conditions .

Future Prospects

Further investigations into the biological and pharmacological properties of N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide are warranted. Researchers may explore its potential in drug development, especially considering its isoxazole moiety and promising antibacterial effects .

Mechanism of Action

Target of Action

Similar compounds with an isoxazole ring have been found to exhibit affinity for serotonergic and dopaminergic receptors . These receptors play crucial roles in neurotransmission, affecting mood, appetite, and sleep among other physiological processes.

Mode of Action

Isoxazole derivatives have been found to exhibit various biological activities, including analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial effects . These effects suggest that the compound may interact with its targets, leading to alterations in cellular processes and functions.

Biochemical Pathways

These could potentially include pathways related to pain perception, neuronal excitability, mood regulation, cell growth and division, and microbial growth .

Result of Action

Based on the reported biological activities of similar isoxazole derivatives, the compound may have effects such as pain relief, reduction of neuronal excitability, mood regulation, inhibition of cell growth (in the case of cancer cells), and inhibition of microbial growth .

properties

IUPAC Name |

N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N5O4/c1-18(2)14(22)19-6-3-10(4-7-19)9-15-12(20)13(21)16-11-5-8-23-17-11/h5,8,10H,3-4,6-7,9H2,1-2H3,(H,15,20)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZFOVSYAJTXKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(isoxazol-3-yl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2480815.png)

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2480818.png)

![9-Chloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2480822.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-mesitylacetamide](/img/structure/B2480824.png)

![2-Chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2480830.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-[3-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanamide](/img/structure/B2480834.png)